molecular formula C9H9F3O2 B14861492 2,6-Dimethyl-4-(trifluoromethoxy)phenol CAS No. 1262415-43-9

2,6-Dimethyl-4-(trifluoromethoxy)phenol

Cat. No.: B14861492
CAS No.: 1262415-43-9
M. Wt: 206.16 g/mol
InChI Key: PIXJNFDTQPEZBN-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(trifluoromethoxy)phenol is an organic compound with the molecular formula C9H9F3O2 It is characterized by the presence of two methyl groups and a trifluoromethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(trifluoromethoxy)phenol can be achieved through several methods. One common approach involves the trifluoromethylation of 2,6-dimethylphenol using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are often employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2,6-Dimethyl-4-(trifluoromethoxy)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(trifluoromethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    4-Methyl-2,6-dimethoxyphenol: Contains methoxy groups instead of trifluoromethoxy, leading to variations in its chemical behavior.

    2,6-Dimethyl-4-nitrophenol: Substituted with a nitro group, which significantly alters its reactivity and applications.

Uniqueness

2,6-Dimethyl-4-(trifluoromethoxy)phenol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

1262415-43-9

Molecular Formula

C9H9F3O2

Molecular Weight

206.16 g/mol

IUPAC Name

2,6-dimethyl-4-(trifluoromethoxy)phenol

InChI

InChI=1S/C9H9F3O2/c1-5-3-7(14-9(10,11)12)4-6(2)8(5)13/h3-4,13H,1-2H3

InChI Key

PIXJNFDTQPEZBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)OC(F)(F)F

Origin of Product

United States

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